1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione
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Overview
Description
1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione is a chemical compound with the molecular formula C15H18ClNO2 It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a chlorophenyl group
Preparation Methods
The synthesis of 1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and chlorophenyl compound.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the piperidine ring.
Industrial Production: Industrial methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Scientific Research Applications
1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression
Comparison with Similar Compounds
1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-tert-butyl-6-(4-bromophenyl)piperidine-2,4-dione and 1-tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione share structural similarities but differ in their substituents.
Uniqueness: The presence of the chlorophenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Biological Activity
1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It can bind to certain receptors, modulating their activity and affecting cellular responses.
- Antimicrobial Activity : Studies suggest it may disrupt bacterial cell wall synthesis or function as an antibacterial agent through interference with cellular processes .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Control (e.g., Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 12.5 | 2 |
Escherichia coli | 15.0 | 2 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has been studied for anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Anticancer Potential
Preliminary studies have indicated that this compound exhibits anticancer activity. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .
Study on Antimicrobial Efficacy
A study conducted by Kumar et al. (2020) evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value indicating potent efficacy compared to existing antibiotics .
Anti-inflammatory Effects in Animal Models
Another study focused on the anti-inflammatory effects of the compound in a rat model of induced inflammation. Results showed a marked reduction in edema and inflammatory markers in treated groups compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent .
Properties
IUPAC Name |
1-tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-15(2,3)17-13(8-12(18)9-14(17)19)10-4-6-11(16)7-5-10/h4-7,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXWLZMEEFVVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(CC(=O)CC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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